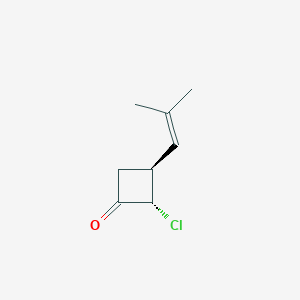
(2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one is a chiral cyclobutanone derivative. The compound features a cyclobutanone ring substituted with a chlorine atom and a 2-methylprop-1-en-1-yl group. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclobutanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under controlled conditions. For example, a precursor such as 2-chloro-3-(2-methylprop-1-en-1-yl)butanoic acid can be cyclized using a strong acid catalyst to form the cyclobutanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its chiral nature could be exploited to create enantiomerically pure drugs with specific biological activities.
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the 2-methylprop-1-en-1-yl group. These effects can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-ol: A similar compound with a hydroxyl group instead of a ketone.
(2S,3S)-2-Bromo-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one: A bromine-substituted analogue.
(2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclopentan-1-one: A cyclopentanone analogue.
Uniqueness
(2S,3S)-2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one is unique due to its specific stereochemistry and the presence of both a chlorine atom and a 2-methylprop-1-en-1-yl group
Properties
CAS No. |
90056-53-4 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
(2S,3S)-2-chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(10)8(6)9/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 |
InChI Key |
BYSVODQKLJXQIX-SVRRBLITSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CC(=O)[C@H]1Cl)C |
Canonical SMILES |
CC(=CC1CC(=O)C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


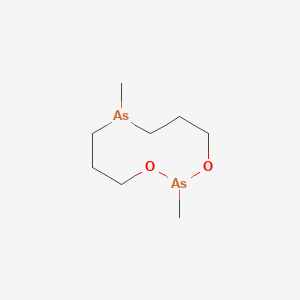
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
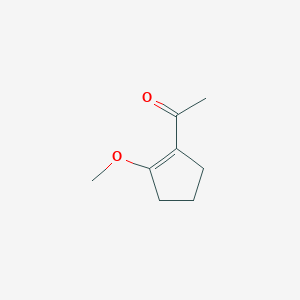
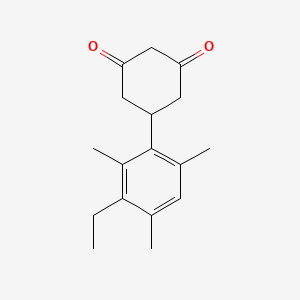
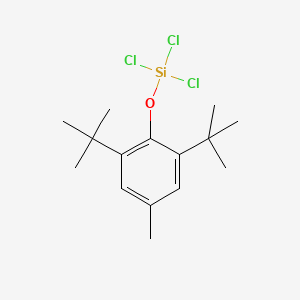
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
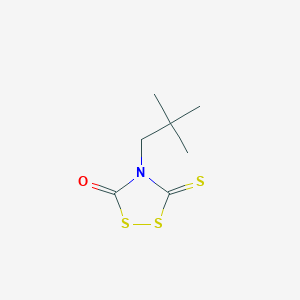
silyl}hexan-1-ol](/img/structure/B14389020.png)
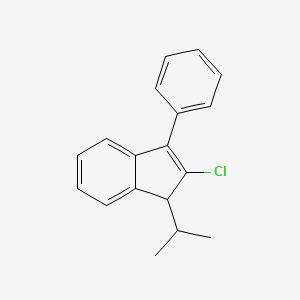
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
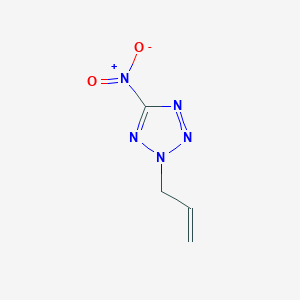
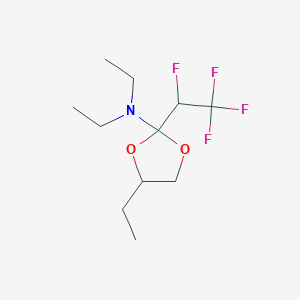
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
